molecular formula C6H12F2O B3015226 2,3-Difluoro-2,3-dimethylbutan-1-ol CAS No. 2309465-68-5

2,3-Difluoro-2,3-dimethylbutan-1-ol

Cat. No.: B3015226
CAS No.: 2309465-68-5
M. Wt: 138.158
InChI Key: WIVQBCHNJVXEPB-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H12F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutan-1-ol typically involves the fluorination of suitable precursors. One common method is the reaction of 2,3-dimethylbutan-1-ol with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of fluorinating agents and reaction conditions can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-2,3-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,3-Difluoro-2,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism by which 2,3-Difluoro-2,3-dimethylbutan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • 2,3-Difluorobutan-1-ol
  • 2,3-Dimethylbutan-1-ol
  • 2,3-Difluoro-2-methylbutan-1-ol

Comparison: Compared to its analogs, 2,3-Difluoro-2,3-dimethylbutan-1-ol is unique due to the presence of both fluorine atoms and methyl groups at specific positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

2,3-difluoro-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVQBCHNJVXEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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